The capsule formulation consists of CPI-0610 monohydrate along with microcrystalline cellulose and magnesium stearate in hydroxypropyl methyl cellulose capsules. The tablet formulation contains micronized CPI-0610 monohydrate mixed with inactive excipients such as lactose monohydrate and croscarmellose sodium .
The molecular formula of pelabresib is , with a molecular weight of approximately 383.828 g/mol. The compound features a defined stereocenter and exhibits absolute stereochemistry .
This structure allows pelabresib to effectively bind to its target proteins, inhibiting their function in gene transcription regulation .
Pelabresib primarily interacts with the bromodomains of BET proteins, disrupting their ability to bind acetylated histones and transcription factors. This inhibition leads to altered chromatin remodeling and downregulation of genes that promote tumor growth .
In preclinical studies, pelabresib demonstrated significant antitumor activity by downregulating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, which are often constitutively activated in various lymphomas .
The mechanism by which pelabresib exerts its effects involves binding to the tandem amino-terminal bromodomains (BD1 and BD2) of BET proteins. This binding prevents protein-protein interactions necessary for the transcriptional activation of genes involved in cell proliferation and survival in cancer cells.
In clinical studies, maximum inhibition of MYC expression was observed within four hours post-administration, demonstrating rapid action consistent with its pharmacokinetic profile .
Pelabresib exhibits several notable physical and chemical properties:
Adverse effects reported in clinical trials include fatigue, nausea, and thrombocytopenia, which is common among BET inhibitors but generally manageable .
Pelabresib has shown promise in several scientific applications:
Clinical trials have demonstrated preliminary efficacy in reducing spleen volume and alleviating symptoms associated with myelofibrosis, indicating its potential as a significant therapeutic agent in oncology .
CAS No.: 4430-97-1
CAS No.: 1259-34-3
CAS No.: 91698-30-5
CAS No.: 387825-07-2
CAS No.: 82765-77-3